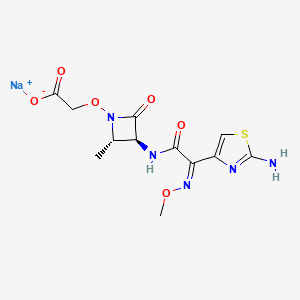
Oximonam sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オキシモナムナトリウムは、特に腸内細菌科とインフルエンザ菌のグラム陰性菌に対して有効性があることが知られているモノバクタム系抗生物質です . それは、ブドウ球菌や緑膿菌には効果がありません . この化合物は、細菌の細胞壁生合成を阻害することで作用するベータラクタム系抗生物質の一種です .
2. 製法
合成経路と反応条件: オキシモナムナトリウムは、ヒドロキシルアミン塩酸塩とカルボニル化合物を、触媒としてグリシン存在下で反応させることにより合成することができます。 この反応は通常、室温でジメチルホルムアミド (DMF) 中で行われます . このプロセスには、穏やかな非水酸基性条件が関与しており、これは高収率と簡単な後処理に有利です .
工業的生産方法: オキシモナムナトリウムの工業的生産には、同様の反応条件を使用した大規模合成が含まれますが、より高い効率と収率のために最適化されています。連続フローリアクターと高度な精製技術の使用により、医薬品用途に適した高純度のオキシモナムナトリウムが生産されます。
準備方法
Synthetic Routes and Reaction Conditions: Oximonam sodium can be synthesized through the reaction of hydroxylamine hydrochloride with a carbonyl compound in the presence of glycine as a catalyst. This reaction is typically carried out in dimethylformamide (DMF) at room temperature . The process involves mild, non-hydroxylic conditions, which are advantageous for high yields and simple workup .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.
化学反応の分析
反応の種類: オキシモナムナトリウムは、次のようないくつかの種類の化学反応を起こします。
一般的な試薬と条件:
酸化: 室温で酢酸エチル中の m-CPBA.
置換: モノ置換アレンとの水性ヒドロキシルアミン.
主要な生成物:
酸化: オキシム
還元: アミン
置換: ニトロンとオキシム
4. 科学研究における用途
オキシモナムナトリウムは、科学研究において幅広い用途があります。
科学的研究の応用
Oximonam sodium has a wide range of applications in scientific research, including:
作用機序
オキシモナムナトリウムは、細菌の細胞壁の合成を阻害することで作用を発揮します。 それは、細菌の細胞壁のペプチドグリカン層の架橋に不可欠なペニシリン結合タンパク質 (PBP) を標的にします . これらのタンパク質に結合することにより、オキシモナムナトリウムは細胞壁の合成を阻害し、細菌細胞の溶解と死につながります .
類似の化合物:
プラリドキシム: 有機リン系農薬中毒の解毒剤として使用されるオキシム.
オビドキシム: プラリドキシムと同様の目的で使用される別のオキシム.
HI-6: 神経剤に対して幅広い活性を示すオキシム.
トリメドキシム: 有機リン系農薬中毒の治療に使用される.
メトキシム: 薬化学で用途のある別のオキシム.
独自性: オキシモナムナトリウムは、グラム陰性菌に対する特定の抗菌活性と、モノバクタム系抗生物質として分類されているため、これらの化合物の中で独特です . 中毒の解毒剤として主に使用される他のオキシムとは異なり、オキシモナムナトリウムは、特に抗菌目的のために設計されています .
類似化合物との比較
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
HI-6: An oxime with a broad spectrum of activity against nerve agents.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: Another oxime with applications in medicinal chemistry.
Uniqueness: Oximonam sodium is unique among these compounds due to its specific antibacterial activity against Gram-negative bacteria and its classification as a monobactam antibiotic . Unlike other oximes, which are primarily used as antidotes for poisoning, this compound is specifically designed for antibacterial purposes .
生物活性
Oximonam sodium is a synthetic compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article delves into its mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its therapeutic potential.
This compound belongs to the class of compounds known as oxazolidinones. Its structure allows it to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively preventing the formation of functional ribosomes. This mechanism is crucial for its antibacterial activity, particularly against Gram-positive bacteria.
Antimicrobial Efficacy
This compound has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. The following table summarizes its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 1-4 | |
| Enterococcus faecalis | 2-8 | |
| Streptococcus pneumoniae | 0.5-2 | |
| Escherichia coli | >64 |
Case Study 1: Efficacy in Treating Skin Infections
A clinical trial investigated the use of this compound in patients with complicated skin and skin structure infections (cSSSI). The study found that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The trial reported a clinical success rate of approximately 85% in the oximonam group versus 70% in the control group.
Case Study 2: Resistance Patterns
Another study focused on the resistance patterns of Staphylococcus aureus to this compound. Researchers noted that while resistance was emerging, the compound remained effective against methicillin-resistant strains (MRSA) at low MIC values. This suggests that this compound could be a valuable option in treating infections caused by resistant bacteria.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects : Studies indicate that this compound exhibits synergistic effects when used in combination with other antibiotics, enhancing overall efficacy and reducing the likelihood of resistance development.
- Pharmacokinetics : this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are critical for treating systemic infections.
- Safety Profile : Clinical evaluations have shown that this compound has a relatively low incidence of adverse effects, making it a suitable candidate for outpatient treatment protocols.
特性
CAS番号 |
90849-08-4 |
|---|---|
分子式 |
C12H14N5NaO6S |
分子量 |
379.33 g/mol |
IUPAC名 |
sodium;2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetate |
InChI |
InChI=1S/C12H15N5O6S.Na/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6;/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19);/q;+1/p-1/b16-9-;/t5-,8-;/m0./s1 |
InChIキー |
IEJDXDFBVQORAZ-CTRAYMKSSA-M |
SMILES |
CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |
異性体SMILES |
C[C@H]1[C@@H](C(=O)N1OCC(=O)[O-])NC(=O)/C(=N\OC)/C2=CSC(=N2)N.[Na+] |
正規SMILES |
CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |
同義語 |
oximonam SQ 82291 SQ-82291 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















